molecular formula C16H16 B104253 1,2,3,6,7,8-Hexahydropyrene CAS No. 1732-13-4

1,2,3,6,7,8-Hexahydropyrene

Cat. No.: B104253
CAS No.: 1732-13-4
M. Wt: 208.3 g/mol
InChI Key: MBAIEZXRGAOPKH-UHFFFAOYSA-N
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Description

1,2,3,6,7,8-Hexahydropyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₆ It is a hydrogenated derivative of pyrene, characterized by the addition of six hydrogen atoms to the pyrene structure

Mechanism of Action

Target of Action

1,2,3,6,7,8-Hexahydropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon The primary targets of this compound are not well-defined in the literature

Mode of Action

It is known that the unsaturated rings of this compound lie essentially in a plane . This planar structure may allow it to interact with other planar molecules or structures within cells, such as DNA or certain proteins. The saturated rings are substantially non-planar, which may influence its interactions .

Pharmacokinetics

It has a molecular weight of 208.2982 , and its phase change data suggest it has a relatively high sublimation enthalpy . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other chemicals or by physical conditions such as temperature and pressure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,6,7,8-Hexahydropyrene can be synthesized through the hydrogenation of pyrene. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas. The reaction conditions include temperatures ranging from 100°C to 200°C and pressures of 10-50 atmospheres .

Industrial Production Methods: The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,6,7,8-Hexahydropyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,3,6,7,8-Hexahydropyrene has several applications in scientific research:

Comparison with Similar Compounds

  • 4,5,9,10-Tetrahydropyrene
  • 1,2,3,9,10,11-Hexahydropyrene
  • Tetralin
  • 9,10-Dihydrophenanthrene

Comparison: 1,2,3,6,7,8-Hexahydropyrene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. Compared to 4,5,9,10-Tetrahydropyrene, it has more hydrogen atoms, leading to different reactivity and stability. Its structure also differs from 1,2,3,9,10,11-Hexahydropyrene, which has hydrogen atoms added at different positions, resulting in varied chemical behavior .

Biological Activity

Overview

1,2,3,6,7,8-Hexahydropyrene (HHP) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H16C_{16}H_{16}. It is a hydrogenated derivative of pyrene, characterized by the addition of six hydrogen atoms to the pyrene structure. This modification imparts distinct chemical and physical properties that influence its biological activity. HHP is primarily studied for its interactions with biological macromolecules and potential effects on cellular processes.

Target of Action

HHP interacts with various biomolecules, including enzymes and proteins. Its unsaturated rings lie essentially in a plane, facilitating interactions with other compounds and biological targets.

Mode of Action

The compound's biological effects are mediated through several mechanisms:

  • Enzyme Interaction : HHP has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism and the activation of various biochemical pathways.
  • Cell Signaling Modulation : It influences cell signaling pathways and gene expression, particularly those involved in oxidative stress responses.
  • Metabolic Effects : HHP alters the activity of metabolic enzymes, leading to changes in the levels of various metabolites within cells.

Pharmacokinetics

HHP exhibits unique pharmacokinetic properties due to its structure:

  • Absorption : The compound is lipophilic, allowing it to easily penetrate cellular membranes.
  • Metabolism : In laboratory studies, HHP undergoes metabolic transformations that can lead to various hydroxylated and oxidized derivatives. For instance, it can be oxidized to form hydroxypyrene or pyrenequinone under specific conditions .
  • Excretion : The metabolites are primarily excreted through bile rather than urine .

Anticancer Properties

Research has indicated that HHP and its derivatives may possess anticancer properties. Studies have shown that certain hydrogenated PAHs can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.

Antimicrobial Activity

The potential antimicrobial activity of HHP has also been explored. Derivatives of HHP have demonstrated inhibitory effects against various bacterial strains in vitro. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

  • Cell Line Studies : In vitro studies using human liver carcinoma cells (HepG2) showed that exposure to HHP resulted in significant alterations in gene expression related to oxidative stress response pathways. Specifically, genes involved in antioxidant defense mechanisms were upregulated following treatment with HHP.
  • Animal Models : In a rodent model, administration of HHP led to observable changes in liver enzyme activity indicative of altered metabolic processing. The study highlighted the compound's potential as a modulator of hepatic function and its implications for drug metabolism .

Comparative Analysis

To better understand the biological activity of HHP, it is useful to compare it with similar compounds:

CompoundMolecular FormulaKey Biological Activity
This compoundC16H16C_{16}H_{16}Anticancer and antimicrobial properties
4-Nitro-1,2,3,6,7,8-HexahydropyreneC16H15NC_{16}H_{15}NInteracts with cytochrome P450 enzymes
9-MethylanthraceneC15H12C_{15}H_{12}Exhibits lower reactivity compared to HHP
4-Fluoro-1,2,3,6,7,8-HexahydropyreneC16H15FC_{16}H_{15}FAltered reactivity due to fluorine substitution

Properties

IUPAC Name

1,2,3,6,7,8-hexahydropyrene
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InChI

InChI=1S/C16H16/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAIEZXRGAOPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C4C3=C(CCC4)C=C2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
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DSSTOX Substance ID

DTXSID60169541
Record name 1,2,3,6,7,8-Hexahydropyrene
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Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige crystalline solid; [Aldrich MSDS]
Record name 1,2,3,6,7,8-Hexahydropyrene
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CAS No.

1732-13-4
Record name 1,2,3,6,7,8-Hexahydropyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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